molecular formula C27H39NaO8 B14785368 sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate

sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate

Cat. No.: B14785368
M. Wt: 514.6 g/mol
InChI Key: ILUKWKGTAAZHDW-QZAYJHSCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate” is a complex organic molecule with a unique structure. This compound is characterized by its multiple rings, hydroxyl groups, and a carboxylate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the tetracyclic core, the introduction of hydroxyl and methoxy groups, and the final carboxylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield diketones, while reduction of the formyl group could produce a primary alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. For example, it could act as an inhibitor or activator of specific enzymes, or it could interact with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tetracyclic molecules with hydroxyl and methoxy groups, such as certain alkaloids or synthetic analogs.

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and its potential for unique chemical reactivity and biological activity. This makes it a valuable subject for further research and development.

Properties

Molecular Formula

C27H39NaO8

Molecular Weight

514.6 g/mol

IUPAC Name

sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate

InChI

InChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1/t14?,15?,16?,17?,18?,20?,21?,22?,23?,25-,26-,27-;/m0./s1

InChI Key

ILUKWKGTAAZHDW-QZAYJHSCSA-M

Isomeric SMILES

CC1CCC2C1C[C@@]3(C4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+]

Canonical SMILES

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.